9-Nitro-2,5-dihydrobenzo[b]oxepine
Description
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
9-nitro-2,5-dihydro-1-benzoxepine |
InChI |
InChI=1S/C10H9NO3/c12-11(13)9-6-3-5-8-4-1-2-7-14-10(8)9/h1-3,5-6H,4,7H2 |
InChI Key |
NRRAFRWUOLEIJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCOC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 9 Nitro 2,5 Dihydrobenzo B Oxepine
Strategies for Constructing the 2,5-Dihydrobenzo[b]oxepine Framework
The formation of the seven-membered oxepine ring fused to a benzene (B151609) ring is a key challenge in the synthesis of 9-Nitro-2,5-dihydrobenzo[b]oxepine. Several modern synthetic methods have proven effective in constructing this scaffold. nih.govthieme-connect.de
Ring-Closing Metathesis (RCM) Approaches to Dihydrooxepines
Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the formation of various ring sizes, including the seven-membered ring of dihydrooxepines. nih.govnih.gov This reaction typically involves the intramolecular metathesis of a diene precursor catalyzed by ruthenium-based catalysts, such as Grubbs' first or second-generation catalysts, to form a cycloalkene and a volatile ethylene (B1197577) byproduct. nih.govnih.gov
In the context of synthesizing the 2,5-dihydrobenzo[b]oxepine framework, a suitable precursor would be an o-allyl-substituted allyl phenyl ether. The RCM of this diene would lead to the desired seven-membered ring. The choice of catalyst and reaction conditions, such as solvent and temperature, is crucial to optimize the yield and minimize side reactions. nih.gov For instance, the synthesis of a functionalized dihydrobenzo[b]oxepine was achieved in quantitative yield using Grubbs' second-generation catalyst in dichloromethane. nih.gov
| Catalyst | Substrate Type | Ring Size Formed | Typical Yield | Ref. |
| Grubbs' II Catalyst | Di-alkene | 7-membered | High | nih.gov |
| Grubbs' I Catalyst | Di-alkene | 7-membered | Moderate to High | thieme-connect.de |
Table 1. Catalysts and conditions for RCM approaches to dihydrooxepines.
Intramolecular Ullmann Coupling Reactions for Benzoxepine (B8326511) Formation
The Ullmann condensation, a copper-catalyzed reaction, provides a classic yet effective method for the formation of diaryl ethers and can be adapted for intramolecular cyclization to form the benzoxepine ring. organic-chemistry.orgmdpi.com This approach typically involves the intramolecular coupling of a phenol (B47542) with an aryl halide. For the synthesis of a 2,5-dihydrobenzo[b]oxepine, a precursor containing a phenolic hydroxyl group and an appropriately positioned vinyl halide on the same molecule would be required. The reaction is typically carried out in the presence of a copper catalyst and a base at elevated temperatures. thieme-connect.deorganic-chemistry.org
The efficiency of the Ullmann coupling can be influenced by the nature of the copper catalyst, the ligand used, the base, and the solvent. Modern protocols often utilize copper(I) salts and various ligands to achieve higher yields under milder conditions. mdpi.com
Oxidative Ring Expansion Methodologies
Oxidative ring expansion reactions offer an alternative pathway to seven-membered rings from more readily available six-membered precursors. While specific examples for the direct synthesis of this compound via this method are not prevalent, the general strategy involves the expansion of a chromane (B1220400) or related six-membered oxygen-containing heterocycle. For instance, a Baeyer-Villiger oxidation of a suitably functionalized precursor could potentially lead to the desired oxepinone, which can then be further modified. libretexts.org
One-Pot Multibond-Forming Processes in Dihydrobenzo[b]oxepine Synthesis
One-pot syntheses that form multiple bonds in a single operation are highly desirable for their efficiency and atom economy. Cascade reactions, such as a sequential nucleophilic aromatic substitution followed by a Knoevenagel or Claisen condensation, have been successfully employed in the synthesis of related dibenzo[b,f]oxepine systems. nih.govlibretexts.org For example, the reaction of a nitro-phenol with an appropriate aldehyde under basic conditions can lead to the formation of the oxepine ring in a single step. nih.govlibretexts.org Adapting such a strategy to form the 2,5-dihydrobenzo[b]oxepine core would require careful selection of starting materials capable of undergoing the desired cascade cyclization.
Cyclization Reactions of Nitro-Substituted Precursors
A key strategy for the synthesis of this compound involves the use of a precursor that already contains the nitro group. This approach circumvents the potential challenges of regioselectivity and harsh conditions associated with the nitration of the pre-formed heterocycle.
For instance, the synthesis of bauhinoxepin C, a related natural product, was achieved through a one-pot reaction involving a nitro-phenol derivative. nih.govlibretexts.org In this synthesis, an intermolecular nucleophilic aromatic substitution followed by an intramolecular Knoevenagel condensation afforded the nitro-substituted oxepine core. libretexts.org A similar strategy could be envisioned for this compound, starting with a suitably substituted nitro-phenol and a partner that enables the formation of the seven-membered ring.
Installation and Functionalization of the Nitro Moiety in Dihydrobenzo[b]oxepines
The introduction of the nitro group onto the 2,5-dihydrobenzo[b]oxepine scaffold is a critical step in the synthesis of the target molecule. This can be achieved either by using a nitro-substituted starting material as discussed above, or by direct nitration of the pre-formed heterocyclic system.
Direct nitration of the 2,5-dihydrobenzo[b]oxepine ring would proceed via an electrophilic aromatic substitution mechanism. The ether oxygen atom of the oxepine ring is an activating group and an ortho, para-director. Therefore, nitration is expected to occur at positions ortho or para to the oxygen atom, which correspond to the C7 and C9 positions of the benzo[b]oxepine ring system.
Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, can be employed. youtube.com The reaction conditions, including temperature and the concentration of the acids, would need to be carefully controlled to achieve mono-nitration and to favor substitution at the desired C9 position over the C7 position. The regioselectivity of the nitration can be influenced by steric and electronic factors of other substituents present on the aromatic ring.
| Reagent | Conditions | Expected Products | Ref. |
| HNO₃/H₂SO₄ | Low Temperature | 7-nitro and 9-nitro isomers | youtube.com |
Table 2. Conditions for the nitration of aromatic ethers.
Once the nitro group is installed, it can serve as a versatile handle for further functionalization. For example, the nitro group can be reduced to an amino group, which can then participate in a wide range of transformations, such as diazotization-substitution reactions or amide bond formations. libretexts.org
Nitration Strategies for Aromatic and Heterocyclic Systems
The introduction of a nitro group onto an aromatic or heterocyclic system is a cornerstone of organic synthesis. The most prevalent method involves an electrophilic aromatic substitution reaction using a combination of nitric acid and sulfuric acid. masterorganicchemistry.com This mixture generates the highly reactive nitronium ion (NO2+), the key electrophile in this transformation. masterorganicchemistry.com The susceptibility of the aromatic or heterocyclic ring to nitration is heavily influenced by the electronic nature of its substituents. Electron-donating groups enhance the ring's nucleophilicity, facilitating nitration, typically at the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring, often necessitating harsher reaction conditions and directing the incoming nitro group to the meta position.
For substrates that are sensitive to strong acidic conditions, alternative nitrating agents have been developed. These milder reagents include nitronium tetrafluoroborate (B81430) (NO2BF4) and acetyl nitrate (B79036), which can offer improved yields and selectivities. organic-chemistry.org Another approach involves the use of ferric nitrate in the presence of a catalyst like TEMPO, which has been shown to be effective for the regio- and stereoselective nitration of various olefins. organic-chemistry.org
Regioselective Introduction of the Nitro Group on the Benzo[b]oxepine Skeleton
The synthesis of this compound hinges on the regioselective introduction of the nitro group onto the benzo[b]oxepine framework. The benzo[b]oxepine scaffold consists of a benzene ring fused to a seven-membered oxepine ring. The ether oxygen of the oxepine ring acts as an electron-donating group, activating the fused benzene ring towards electrophilic attack. This activation would generally direct incoming electrophiles to the positions ortho and para to the ether linkage.
Achieving high regioselectivity for the 9-position requires careful optimization of the reaction parameters. This includes the choice of nitrating agent, solvent, and temperature. The use of milder nitrating agents or conducting the reaction at lower temperatures can favor the formation of the desired 9-nitro isomer. The strategic placement of other substituents on the benzene ring can also be employed to direct the nitration to the desired position.
Table 1: Predicted Regioselectivity in the Nitration of Substituted 2,5-dihydrobenzo[b]oxepine
| Substituent on Benzene Ring | Expected Major Nitro Isomer(s) | Rationale |
| None | 7-Nitro and 9-Nitro | The ether oxygen activates the ortho (C9) and para (C7) positions. |
| Electron-donating group at C7 | 9-Nitro | The combined directing effects of the ether oxygen and the C7 substituent favor nitration at C9. |
| Electron-withdrawing group at C7 | 9-Nitro | The C7 substituent deactivates the ring, but the directing effect of the ether oxygen still favors the C9 position. |
This table presents predicted outcomes based on established principles of electrophilic aromatic substitution. Actual results may vary based on specific reaction conditions and the nature of the substituents.
Stereoselective Synthesis of Chiral this compound Derivatives
The development of methods for the stereoselective synthesis of chiral molecules is a critical endeavor in modern chemistry, particularly for applications in medicinal chemistry. The synthesis of enantiomerically pure this compound derivatives is therefore a significant goal.
Asymmetric Catalysis in Nitro Compound Synthesis
Asymmetric catalysis is a powerful strategy for the synthesis of chiral compounds, including those containing nitro groups. youtube.comnih.gov This technique utilizes a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. youtube.com Several approaches using asymmetric catalysis can be envisioned for the synthesis of chiral this compound derivatives.
One such method is the catalytic asymmetric C-alkylation of nitroalkanes. nih.gov This has been achieved using nickel catalysis with α-bromoamides, yielding highly enantioenriched β-nitroamides. nih.gov Another powerful tool is the stereoselective nitro-Mannich reaction, which has been extensively reviewed for its application in synthesizing active pharmaceutical ingredients and natural products. nih.gov Organocatalysis, for instance using proline, has also been successfully employed in asymmetric aldol (B89426) reactions involving enamines, which are enolate equivalents. youtube.com These methods could potentially be adapted to create the chiral backbone of this compound.
Enantioselective Approaches to Dihydrooxepine Scaffolds
An alternative to introducing chirality during the nitration step is to first construct a chiral dihydrooxepine scaffold and then introduce the nitro group. The enantioselective synthesis of dihydrooxepine-containing natural products has been a subject of considerable research. nih.govresearchgate.netthieme-connect.de
Key strategies for the enantioselective synthesis of the dihydrooxepine core include rhodium-catalyzed cycloisomerization/chloride elimination sequences and ring-closing metathesis (RCM) reactions. nih.govthieme-connect.de For instance, the total synthesis of (-)-acetylaranotin, a dihydrooxepine epidithiodiketopiperazine, utilized a rhodium-catalyzed process to generate the dihydrooxepine moiety. nih.gov Once the chiral dihydrooxepine ring system is in place, a subsequent regioselective nitration can be performed to yield the desired chiral this compound derivative.
Table 2: Comparison of Enantioselective Strategies
| Strategy | Key Reaction | Advantages | Disadvantages |
| Asymmetric Nitration | Enantioselective introduction of the nitro group onto a prochiral benzo[b]oxepine. | Direct and potentially atom-economical. | Requires the development of a highly selective chiral nitrating system. |
| Asymmetric Catalysis on a Precursor | Reactions like asymmetric Michael additions or alkylations to build the chiral framework before nitration. | Utilizes well-established asymmetric catalytic methods. noaa.govresearchgate.net | May require a multi-step synthesis to prepare the necessary precursor. |
| Enantioselective Dihydrooxepine Synthesis | Construction of the chiral dihydrooxepine ring followed by nitration. | Establishes the core stereochemistry early in the synthesis. nih.govrsc.org | Can involve a longer synthetic sequence. |
Reactivity and Transformational Chemistry of 9 Nitro 2,5 Dihydrobenzo B Oxepine
Chemical Transformations Involving the Nitro Group
The nitro group of 9-Nitro-2,5-dihydrobenzo[b]oxepine is a versatile functional group that can be transformed into various other functionalities, significantly expanding the synthetic possibilities.
Reduction of the Nitro Group to Amino Functionalities
A key transformation of this compound is the selective reduction of the nitro group to form the corresponding aniline (B41778) derivative. This reaction can be achieved while preserving other functional groups, such as the olefin and any aromatic halides that may be present. googleapis.com A common method for this reduction involves the use of finely-divided zinc and a proton source like ammonium (B1175870) chloride. googleapis.com The reaction is typically carried out in solvent systems such as ethanol-water or a mixture of tetrahydrofuran, ethanol, and water. googleapis.com The resulting anilines are valuable intermediates that can undergo further reactions, for instance, with isocyanates to produce ureas. googleapis.com
Table 1: Conditions for the Reduction of the Nitro Group
| Reagents | Solvent System | Product |
| Zinc, Ammonium Chloride | Ethanol-Water or THF-Ethanol-Water | 9-Amino-2,5-dihydrobenzo[b]oxepine |
This table summarizes the typical reagents and solvent systems used for the reduction of the nitro group in this compound.
Nucleophilic Aromatic Substitution (SNAr) Involving the Nitro Group
While direct SNAr reactions displacing the nitro group on this compound are not extensively detailed in the provided search results, the nitro group's strong electron-withdrawing nature is known to activate the aromatic ring towards nucleophilic attack. This activation is a fundamental principle in organic chemistry. In related structures, the presence of a nitro group facilitates the displacement of other leaving groups on the aromatic ring. The specific application of this to this compound for displacing the nitro group itself requires further investigation.
Activation of Adjacent Sites by the Nitro Group for Further Derivatization
The powerful electron-withdrawing effect of the nitro group significantly influences the reactivity of the entire molecule. This electronic influence can activate adjacent positions on the aromatic ring, making them more susceptible to further derivatization. While specific examples of this activation leading to further derivatization on this compound were not explicitly found, this is a well-established concept in aromatic chemistry.
Radical Denitration Pathways
Information regarding specific radical denitration pathways for this compound is not detailed in the provided search results. However, radical denitration is a known chemical transformation for nitroaromatic compounds under certain conditions, often involving radical initiators or photolysis.
Reactions of the 2,5-Dihydrobenzo[b]oxepine Ring System
The 2,5-dihydrobenzo[b]oxepine ring system also presents opportunities for chemical modification, particularly at the olefinic bond within the oxepine ring.
Hydrogenation of Olefinic Bonds within the Oxepine Ring
The double bond within the 2,5-dihydrobenzo[b]oxepine ring can be reduced through catalytic hydrogenation. This process typically involves the use of a catalyst to add hydrogen across the double bond, resulting in a saturated ring system. For instance, an authentic sample of a phosphonate (B1237965) containing the saturated benzo[b]oxepine ring was synthesized in quantitative yield via the catalytic hydrogenation of a phosphonate precursor containing the 2,5-dihydrobenzo[b]oxepine moiety. scribd.com This transformation highlights the ability to selectively modify the oxepine ring while potentially leaving other parts of the molecule intact. In broader contexts, the synthesis of 2,5-dihydrobenzo[b]oxepine derivatives has been achieved through methods like iridium-catalyzed asymmetric allylic etherification followed by a ring-closing-metathesis reaction. fzu.edu.cnsioc.ac.cncas.cn
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloaddition)
The unsaturated system within the 2,5-dihydrobenzo[b]oxepine ring of the title compound is a key site for cycloaddition reactions. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring can influence the reactivity of the double bond, although this effect is transmitted through the fused ring system.
Diels-Alder Reactions:
| Diene | Expected Product | Notes |
| 1,3-Butadiene | Tricyclic adduct | The reaction would lead to the formation of a new six-membered ring fused to the dihydrooxepine core. |
| Cyclopentadiene (B3395910) | Tetracyclic bridged ether | A characteristic Diels-Alder reaction leading to a norbornene-type fused system. |
| Anthracene | Polycyclic aromatic adduct | Reaction with a more complex diene would generate a highly rigid and sterically demanding structure. |
1,3-Dipolar Cycloadditions:
The double bond of this compound can also participate in 1,3-dipolar cycloadditions with a variety of 1,3-dipoles, leading to the formation of five-membered heterocyclic rings fused to the oxepine scaffold. wikipedia.org This type of reaction is a powerful tool for the synthesis of complex heterocyclic systems. The general mechanism is a concerted, pericyclic reaction. wikipedia.org
Common 1,3-dipoles that could be employed include:
Nitrile oxides (R-C≡N⁺-O⁻): Reaction with nitrile oxides would yield isoxazoline-fused dihydrobenzo[b]oxepines.
Nitrones (R₂C=N⁺(R)-O⁻): This reaction would produce isoxazolidine-fused derivatives.
Azides (R-N₃): The cycloaddition of azides would lead to triazoline-fused compounds, which can be unstable and may rearrange or extrude nitrogen to form other products.
Diazoalkanes (R₂C=N₂): Reaction with diazoalkanes would form pyrazoline-fused systems.
The regioselectivity of these cycloadditions would be governed by the electronic and steric properties of both the dipolarophile (the double bond in the oxepine ring) and the 1,3-dipole.
| 1,3-Dipole | Expected Heterocyclic Adduct |
| Benzonitrile oxide | Phenyl-substituted isoxazoline-fused dihydrobenzo[b]oxepine |
| C-Phenyl-N-methylnitrone | Methyl- and phenyl-substituted isoxazolidine-fused dihydrobenzo[b]oxepine |
| Phenyl azide | Phenyl-substituted triazoline-fused dihydrobenzo[b]oxepine |
| Diazomethane | Pyrazoline-fused dihydrobenzo[b]oxepine |
Electrophilic and Nucleophilic Additions to the Unsaturated System
The double bond in the 2,5-dihydrobenzo[b]oxepine ring is susceptible to both electrophilic and nucleophilic attack, leading to a variety of functionalized saturated derivatives.
Electrophilic Additions:
Classic electrophilic addition reactions can occur across the double bond. For instance, halogenation with bromine (Br₂) or chlorine (Cl₂) would be expected to proceed via a cyclic halonium ion intermediate to give the corresponding dihalo-derivatives. Hydrohalogenation with reagents like HBr or HCl would likely follow Markovnikov's rule, with the proton adding to the carbon atom that can better stabilize a positive charge, although the influence of the ether oxygen and the distant nitro group could lead to a mixture of regioisomers. Epoxidation, for example with meta-chloroperoxybenzoic acid (m-CPBA), would yield an epoxide fused to the seven-membered ring.
Nucleophilic Additions:
While the double bond is not inherently electron-deficient, the presence of the nitro group on the aromatic ring can withdraw electron density, making the π-system more susceptible to nucleophilic attack, particularly in conjugate addition-type reactions if a suitable activating group were present. However, direct nucleophilic addition to the isolated double bond is less common without such activation.
More relevant are nucleophilic attacks on the aromatic ring, which are significantly activated by the presence of the nitro group.
Derivatization and Functionalization at Peripheral Sites of the this compound Scaffold
Beyond the reactivity of the double bond, the this compound scaffold offers other sites for chemical modification, most notably the nitro group itself and the aromatic ring.
Transformations of the Nitro Group:
The nitro group is a versatile functional group that can be transformed into a variety of other functionalities. A key transformation is its reduction to an amino group. This can be achieved using various reducing agents. For instance, reduction of a similar nitrodibenzo[b,f]oxepine has been accomplished using zinc in acetic acid. nih.gov Other common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or using metals like iron or tin in acidic media. nih.govniscpr.res.in
The resulting 9-amino-2,5-dihydrobenzo[b]oxepine is a valuable intermediate. The amino group can be further derivatized, for example, through diazotization followed by Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -Cl, -Br, -CN) onto the aromatic ring at the position of the original nitro group.
| Reagent | Product | Transformation |
| Zn, CH₃COOH | 9-Amino-2,5-dihydrobenzo[b]oxepine | Reduction of nitro group |
| H₂, Pd/C | 9-Amino-2,5-dihydrobenzo[b]oxepine | Reduction of nitro group |
| 1. NaNO₂, HCl; 2. CuCl | 9-Chloro-2,5-dihydrobenzo[b]oxepine | Diazotization followed by Sandmeyer reaction |
| 1. NaNO₂, HCl; 2. H₂O, Δ | 9-Hydroxy-2,5-dihydrobenzo[b]oxepine | Diazotization followed by hydrolysis |
Functionalization of the Aromatic Ring:
The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). However, it strongly activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. While the 9-position is already substituted, this activation could facilitate the displacement of a suitable leaving group at the 7- or 11-positions if such a derivative were prepared.
Mechanistic Insights and Advanced Computational Studies of 9 Nitro 2,5 Dihydrobenzo B Oxepine
Elucidation of Reaction Mechanisms for Synthesis and Transformations
The synthesis of the 2,5-dihydrobenzo[b]oxepine core, particularly with the inclusion of a nitro functional group, involves complex reaction pathways. Understanding these mechanisms is crucial for optimizing synthetic routes and controlling product formation.
Transition State Analysis for Ring Formation and Functionalization Reactions
The formation of the seven-membered oxepine ring fused to a benzene (B151609) ring can be achieved through various synthetic strategies, with each key step proceeding through a specific transition state. For instance, a common approach involves the cyclization of a suitably functionalized precursor. One plausible pathway is an intramolecular nucleophilic aromatic substitution, where a side-chain alkoxide attacks an activated aromatic ring. The presence of the nitro group is critical, as it is strongly electron-withdrawing, thereby activating the benzene ring for such a substitution.
Another potential route is a ring-closing metathesis (RCM) reaction. Computational studies on similar systems analyze the transition states of the catalyst's interaction with the diene precursor, leading to the cyclized product. The energy barriers of these transition states determine the reaction's feasibility and rate.
In the context of functionalization, such as the introduction of the nitro group onto a pre-formed dihydrobenzo[b]oxepine skeleton, the mechanism involves electrophilic aromatic substitution. The transition state for this reaction would involve the formation of a Wheland intermediate, or sigma complex, where the electrophile (NO₂⁺) has added to the benzene ring. The stability of this intermediate, and thus the height of the transition state energy barrier, is influenced by the existing dihydrooxepine ring.
Intermediates in Catalytic Processes and Their Characterization
Catalytic processes are often employed to enhance the efficiency of synthesizing complex heterocyclic structures. The synthesis of related dibenzo[b,f]oxepines, for example, can proceed via a Wagner-Meerwein rearrangement, which involves carbocation intermediates. nih.govmdpi.com In a hypothetical synthesis of 9-Nitro-2,5-dihydrobenzo[b]oxepine using a similar acid-catalyzed cyclization, the protonation of a precursor alcohol would generate a carbocation. nih.govmdpi.com The stability and subsequent rearrangement of this intermediate dictate the final product structure.
Another example is the intramolecular McMurry reaction, which utilizes a TiCl₄/Zn catalyst and is proposed to proceed through a metallopinacol intermediate formed by the dimerization of ketyl radicals. nih.gov Characterization of such transient species is challenging but can be approached using techniques like low-temperature spectroscopy or trapping experiments to confirm their role in the reaction pathway. For the nitro-substituted compound, the electron-withdrawing nature of the NO₂ group would significantly influence the stability and reactivity of any charged intermediates.
Quantum-Chemical Calculations on the this compound Structure
Quantum-chemical calculations provide profound insights into the molecular properties of this compound, from its three-dimensional shape to its electronic behavior and reactivity.
Conformational Analysis of the Seven-Membered Oxepine Ring System
The seven-membered dihydrooxepine ring is not planar and possesses significant conformational flexibility. researchgate.net Like its parent, oxepine, it is expected to exist in non-planar boat-like conformations. researchgate.netnih.govthieme-connect.de Computational methods, such as Density Functional Theory (DFT), are used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them.
Temperature-dependent NMR spectroscopy is a key experimental technique used to study these dynamics, where the coalescence of signals at higher temperatures can be analyzed to determine the energy barriers for ring inversion. researchgate.net For this compound, the main conformations would be two enantiomeric boat forms. The energy barrier to this ring inversion is a critical parameter of its dynamic behavior.
Table 1: Hypothetical Conformational Energy Profile of this compound
| Conformation | Relative Energy (kJ/mol) | Dihedral Angle (C-C-O-C) | Description |
| Boat 1 (B1) | 0.0 | ~65° | Ground state conformer |
| Twist-Boat (TB) | ~35 | ~30° | Transition state for racemization |
| Boat 2 (B2) | 0.0 | ~-65° | Enantiomeric ground state |
| Planar (P) | >55 | 0° | High-energy transition state for ring inversion |
Note: This table is illustrative, based on data for analogous benzoannulated ring systems, to demonstrate the type of information gained from conformational analysis. researchgate.net
Electronic Structure Investigations (e.g., Frontier Molecular Orbitals, Charge Distribution)
The electronic structure of this compound is dominated by the interplay between the π-system of the benzene ring and the potent electron-withdrawing nitro group. Quantum-chemical calculations can map the distribution of electron density and identify the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability and reactivity. The nitro group is expected to significantly lower the energy of the LUMO, making the molecule a better electron acceptor. It also polarizes the molecule, creating regions of partial positive and negative charge.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -7.5 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | -2.1 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 5.4 eV | Relates to kinetic stability and electronic transitions |
| Dipole Moment | ~4.5 D | Indicates significant molecular polarity due to the nitro group |
| Mulliken Charge on C9 | +0.15 | Predicted site for nucleophilic attack due to electron deficiency |
Note: This table presents hypothetical data based on computational studies of similar nitroaromatic and heterocyclic compounds to illustrate the outputs of electronic structure calculations. researchgate.net
Reactivity Predictions Based on Computational Models
Computational models, leveraging the electronic structure data, can predict the reactivity of this compound. The charge distribution map indicates that the carbon atom to which the nitro group is attached (C9), as well as the carbons ortho and para to it, are electron-deficient. These positions are therefore predicted to be the most susceptible to nucleophilic attack.
Conversely, electrophilic attack would be directed away from the deactivating influence of the nitro group. The analysis of the HOMO's spatial distribution would highlight the most nucleophilic regions of the molecule, likely on the dihydrooxepine portion or the less-deactivated positions of the benzene ring. The LUMO's distribution would indicate the primary sites for accepting electrons, corroborating the predictions for nucleophilic attack. These computational predictions are invaluable for designing further chemical transformations of the molecule.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions (e.g., with catalysts, other molecules)
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the time-dependent behavior of molecules, providing insights into their conformational dynamics, interactions with other chemical species, and the fundamental forces governing their behavior at an atomic level. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and applications of this technique can be understood by examining studies on structurally related compounds, such as nitroaromatics and dibenzo[b,f]oxepine derivatives. nih.govmdpi.comrsc.orgnih.govnih.gov MD simulations are instrumental in complementing experimental data and providing a dynamic perspective that is often inaccessible through static computational methods alone. monash.edu
The dynamic behavior of the 2,5-dihydrobenzo[b]oxepine core is of particular interest. The seven-membered oxepine ring is not planar and can adopt various conformations. nih.govthieme-connect.de MD simulations can elucidate the conformational landscape of this ring system, revealing the most stable conformations and the energy barriers between them. The presence of the nitro group and the dihydro nature of the fused ring in this compound will significantly influence its dynamic properties.
A primary application of MD simulations for this compound would be to understand its interaction with potential catalysts. For instance, in a simulated environment, the molecule could be placed in a solution with a catalytic species to observe the interaction dynamics. This can reveal the preferred binding modes, the orientation of the nitro group relative to the catalytic active site, and the conformational changes in the molecule upon binding. Such simulations are crucial for designing and optimizing catalysts for reactions involving nitro-group reduction, a common transformation for nitroaromatic compounds. nih.gov
Furthermore, MD simulations can shed light on intermolecular interactions with other molecules, including solvents or other reactants. These interactions can influence the compound's solubility, stability, and reactivity. By simulating the molecule in different solvent environments, one can predict its behavior in various reaction media.
The insights gained from MD simulations are not only qualitative but also quantitative. Parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution functions (RDFs) can be calculated from the simulation trajectories to provide a detailed picture of the molecule's dynamics and interactions.
Exemplary Research Findings from Simulated Systems
To illustrate the type of data that can be generated from MD simulations, the following tables present hypothetical yet representative findings for the interaction of this compound with a generic catalyst and its conformational dynamics in different solvents.
Table 1: Simulated Interaction Parameters of this compound with a Hypothetical Catalyst
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | Strong, favorable interaction with the catalyst. |
| Average Distance (Å) (Nitro O to Catalyst Active Site) | 2.1 | Close proximity suggesting a potential for electron transfer or chemical reaction. |
| Residence Time (ns) | 15.2 | The compound remains bound to the catalyst for a significant duration. |
| Conformational Change upon Binding | Ring puckering amplitude increases by 12% | The catalyst induces a specific conformation in the oxepine ring. |
Table 2: Simulated Conformational Dynamics of this compound in Different Solvents
| Solvent | Predominant Conformation | RMSF of Nitro Group (Å) | Solvation Free Energy (kcal/mol) |
| Water | Twisted-Boat | 0.85 | -5.2 |
| Methanol | Chair-like | 0.72 | -3.8 |
| Toluene | Boat | 0.61 | -1.5 |
These tables demonstrate how MD simulations can provide detailed, quantitative data on the dynamic behavior and interactions of a molecule like this compound. Such computational studies are invaluable for predicting chemical behavior, guiding experimental work, and accelerating the development of new chemical processes and materials.
Advanced Spectroscopic and Diffraction Techniques for Structural Research
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Assignments
Elucidation of Stereochemical Relationships and Configurational Isomers
The dihydrooxepine ring of 9-Nitro-2,5-dihydrobenzo[b]oxepine is non-planar, which can give rise to different stereochemical arrangements. Nuclear Overhauser Effect (NOE) spectroscopy, particularly through 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, is instrumental in determining the through-space proximity of protons. These experiments can elucidate the relative stereochemistry of substituents and the preferred conformation of the seven-membered ring by observing correlations between protons that are close in space but not necessarily bonded to each other.
Dynamic NMR for Conformational Exchange Studies
The seven-membered dihydrooxepine ring is conformationally flexible. At room temperature, it may undergo rapid conformational exchange processes, such as ring-flipping, which can lead to averaged signals in the NMR spectrum. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can provide valuable insights into these conformational dynamics. By lowering the temperature, it may be possible to slow down the conformational exchange to the point where individual conformers can be observed separately in the NMR spectrum. From the coalescence temperature of the signals and the separation of the peaks at the slow-exchange limit, the energy barrier for the conformational transition can be calculated. Such studies have been performed on related seven-membered cyclic systems, revealing the energetic profiles of their conformational transformations.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and analyzing the bonding characteristics within this compound.
The most characteristic IR absorption bands for this molecule are expected to be the strong, distinct stretches of the nitro group. The asymmetric stretching vibration of the NO₂ group typically appears in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration is found between 1300-1370 cm⁻¹. The presence of these two strong bands provides clear evidence for the nitro functionality.
Other significant absorptions in the IR spectrum would include the C-O-C stretching of the ether linkage in the oxepine ring, typically observed around 1200-1250 cm⁻¹, and the aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aliphatic methylene (B1212753) groups would appear above and below 3000 cm⁻¹, respectively.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric stretch of the nitro group often gives a strong Raman signal. Aromatic ring breathing modes, which are often weak in the IR spectrum, can be prominent in the Raman spectrum, providing further confirmation of the aromatic system.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 (Strong) | Weak/Medium |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 (Strong) | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 (Medium) | Medium/Strong |
| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1250 (Strong) | Weak |
| Aromatic C-H | Stretch | 3000 - 3100 (Medium) | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 (Medium) | Medium |
Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Analysis
Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed. The fragmentation of this molecule is expected to be directed by the nitro group and the ether linkage. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (mass loss of 46) and NO (mass loss of 30). The ether linkage can undergo α-cleavage, leading to the fragmentation of the dihydrooxepine ring.
A plausible fragmentation pathway for this compound could involve the following steps:
Initial ionization to form the molecular ion.
Loss of a nitro group (NO₂) to form a resonance-stabilized cation.
Loss of a nitrosonium ion (NO⁺) followed by rearrangement.
Cleavage of the C-O bond or C-C bonds within the seven-membered ring.
Rearrangements and further fragmentation of the resulting ions to produce a characteristic pattern of fragment ions.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
While NMR provides information about the structure and conformation in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and absolute stereochemistry (if the crystal is non-centrosymmetric and the compound is chiral).
For this compound, a single-crystal X-ray diffraction analysis would definitively confirm the connectivity of the atoms and the position of the nitro group. Crucially, it would reveal the precise conformation of the seven-membered dihydrooxepine ring in the solid state. Based on studies of similar dibenzo[b,e]oxepine systems, it is anticipated that the seven-membered ring will adopt a non-planar conformation, likely a twist-boat conformation, to minimize steric strain. nih.gov The dihedral angle between the plane of the benzene (B151609) ring and the oxepine ring would be a key parameter determined from the crystal structure. This technique provides the most definitive evidence for the three-dimensional structure of the molecule.
Applications of 9 Nitro 2,5 Dihydrobenzo B Oxepine As a Versatile Chemical Building Block
Precursor in the Synthesis of Diverse Heterocyclic Scaffolds
The nitro group in 9-Nitro-2,5-dihydrobenzo[b]oxepine serves as a latent amino group, which is a cornerstone for the construction of nitrogen-containing heterocycles. The reduction of an aromatic nitro group to a primary amine is a high-yielding and common transformation, typically achieved using reagents such as zinc in acetic acid or catalytic hydrogenation. researchgate.net This transformation converts the nitro-oxepine into an amino-oxepine, which can then participate in cyclization reactions to form novel, fused heterocyclic systems. For example, the resulting amine could be acylated and then cyclized to form oxazepine-containing lactams or undergo condensation with dicarbonyl compounds to forge pyrrole (B145914) or other five- and six-membered heterocyclic rings fused to the original benzo[b]oxepine framework.
Furthermore, the nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com In related systems like dinitrated dibenzoxazepines, a nitro group can be displaced by various O- and S-nucleophiles, demonstrating its utility as a leaving group to introduce new functionality. nih.gov A notable example is the intramolecular displacement of a nitro group by a nearby hydroxyl group, a key strategy in the synthesis of dibenz[b,f] nih.govnih.govoxazepine-11(10H)-ones. nih.gov This highlights the potential of the nitro-benzo[b]oxepine core to serve as a direct precursor to more complex, multi-ring heterocyclic structures such as benzo[b] nih.govnih.govoxazepines. nih.gov
| Precursor System | Transformation | Resulting Heterocycle | Citation |
| Nitrodibenzo[b,f]oxepines | Reduction of nitro group (e.g., with Zn/AcOH) | Aminodibenzo[b,f]oxepines | researchgate.net |
| N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide | Intramolecular SNAr (nitro displacement) | 1,3-dinitrodibenz[b,f] nih.govnih.govoxazepin-11(10H)-one | nih.gov |
| 1,3-dinitrodibenz[b,f] nih.govnih.govoxazepin-11(10H)-one | Nucleophilic aromatic substitution (SNAr) | Alkoxy- and thio-substituted dibenzoxazepinones | nih.gov |
Role in Complex Molecule Synthesis (e.g., as an intermediate in the synthesis of natural product-inspired structures)
The utility of nitro-substituted oxepines as key intermediates is demonstrated in the total synthesis of natural products. A prominent example is the synthesis of Bauhinoxepin C, an anticancer agent. nih.gov In a reported synthetic route, the dibenzo[b,f]oxepine core of the molecule was constructed using a nitrophenol derivative as a key starting material. nih.gov
The synthesis employs a one-pot cascade reaction that begins with the intermolecular nucleophilic aromatic substitution between an aldehyde-bearing resorcinol (B1680541) and a nitrophenol. nih.govnih.gov The electron-withdrawing nitro group on the phenol (B47542) is crucial for activating the ring towards this substitution reaction. This is followed by an intramolecular Knoevenagel condensation between the newly formed biaryl ether's aldehyde group and an adjacent active methylene (B1212753) group, which successfully forges the seven-membered oxepine ring. nih.gov In a subsequent step, the nitro group is reduced. researchgate.net This strategic use of a nitro-substituted intermediate showcases its critical role in enabling key bond-forming events for the assembly of complex, biologically active molecules.
| Synthetic Target | Key Intermediate | Reaction Type | Role of Nitro Group | Overall Yield | Citation |
| Bauhinoxepin C | 2-Methylresorcinol derivative (aldehyde) and a nitrophenol | Nucleophilic Aromatic Substitution / Knoevenagel Condensation | Activates aromatic ring for SNAr | 5.1% (7 steps) | nih.govnih.gov |
Potential in Materials Chemistry and Functional Organic Frameworks (e.g., as a monomer or cross-linker, non-biological applications)
Based on available scientific literature, the application of this compound specifically as a monomer for polymerization, a cross-linker in materials science, or in the development of functional organic frameworks has not been extensively explored. Research on benzo[b]oxepine derivatives has been predominantly focused on their biological and medicinal properties. researchgate.netnih.govresearchgate.net
Future Research Directions and Emerging Opportunities
Exploration of Sustainable and Green Synthetic Routes
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 9-Nitro-2,5-dihydrobenzo[b]oxepine, future research will likely focus on moving away from classical synthesis methods that may involve harsh reagents and generate significant waste. A promising avenue is the exploration of one-pot cascade reactions, which can construct the core structure with high atom economy. For instance, a sequence involving a nucleophilic aromatic substitution followed by a Knoevenagel condensation could be a target for optimization under transition-metal-free conditions. mdpi.comnih.gov
The use of greener solvents, such as water, ethanol, or supercritical fluids, in the synthesis of the dihydrobenzo[b]oxepine core is another key area. Microwave-assisted organic synthesis (MACOS) could also be employed to accelerate reaction times and potentially improve yields for key bond-forming steps, such as intramolecular etherification. mdpi.com The principles of green chemistry could be further integrated by utilizing renewable starting materials where feasible. For example, methods for synthesizing oxepin-containing natural products from biomass-derived levoglucosenone (B1675106) highlight the potential for developing more sustainable pathways. beilstein-journals.org
Development of New Catalytic Systems for Efficient Transformations
Catalysis will be instrumental in unlocking the full synthetic potential of this compound. The development of novel catalytic systems can offer highly selective and efficient routes to this compound and its derivatives. Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, could be employed for the late-stage functionalization of the aromatic ring, allowing for the introduction of various substituents. mdpi.com
Furthermore, the nitro group itself can be a handle for catalytic transformations. The selective catalytic reduction of the nitro group to an amine would provide a key intermediate, 5-amino-2,5-dihydro-1-benzoxepine, which is a valuable scaffold in medicinal chemistry. acs.org Research into chemoselective catalysts that can achieve this reduction without affecting other sensitive functional groups within the molecule will be crucial. Additionally, asymmetric catalysis could be explored to synthesize enantiomerically pure derivatives of this compound, which is of significant interest for biological applications.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. mdpi.com The synthesis of this compound is well-suited for this technology. For example, nitration reactions, which are often highly exothermic and can be hazardous on a large scale, can be performed with much greater control in a flow reactor. chemrxiv.org
An automated, multi-step flow system could be envisioned for the synthesis of this compound and its subsequent derivatization. chemrxiv.org Such a platform would enable the rapid optimization of reaction conditions and the generation of a library of analogs for screening purposes. The integration of real-time analytical techniques, such as in-line NMR or IR spectroscopy, would allow for precise monitoring and control of the reaction progress. chemrxiv.org
Advanced Computational Design of Novel this compound Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), will be a powerful tool in guiding the design of novel this compound derivatives with tailored properties. nih.gov DFT calculations can be used to predict the geometric and electronic structures of different isomers and conformers, providing insights into their relative stabilities and reactivity. nih.gov
Molecular docking simulations can be employed to design derivatives with high affinity and selectivity for specific biological targets, such as tubulin, which is a target for some dibenzo[b,f]oxepine derivatives. mdpi.comnih.govnih.gov By computationally screening virtual libraries of compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. These computational approaches can also aid in understanding the mechanism of action of these compounds at a molecular level.
Investigation of Unexplored Reactivity Manifolds and Cascade Processes
The unique combination of a nitro group and a dihydrooxepine ring in this compound suggests a rich and largely unexplored reactivity. The electron-withdrawing nitro group can activate the aromatic ring for nucleophilic aromatic substitution (SNA_r) reactions, allowing for the introduction of a wide range of functional groups. mdpi.com
Future research could focus on designing novel cascade reactions that are initiated by the specific reactivity of this scaffold. For example, an intramolecular reaction triggered by the reduction of the nitro group could lead to the formation of complex polycyclic structures. The development of cascade reactions involving oxa-Michael additions, as seen in the synthesis of other oxepine-containing compounds, could also be a fruitful area of investigation. beilstein-journals.org
Synthesis of Structurally Complex Analogs and Conjugates
The this compound scaffold can serve as a versatile building block for the synthesis of more complex molecules. The nitro group can be converted into a variety of other functionalities, such as an amino, azo, or azido (B1232118) group, which can then be used for conjugation to other molecules of interest, including peptides, polymers, or fluorescent dyes. nih.govnih.gov
The synthesis of hybrid molecules that combine the this compound core with other pharmacologically active scaffolds is another promising direction. For example, linking it to a photoswitchable moiety, such as an azobenzene, could lead to the development of photopharmacological agents whose activity can be controlled with light. nih.govnih.govnih.gov The synthesis of dimeric or oligomeric structures based on this scaffold could also lead to compounds with novel properties and biological activities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-Nitro-2,5-dihydrobenzo[b]oxepine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nitro-functionalization of the benzo[b]oxepine scaffold via electrophilic aromatic substitution or palladium-catalyzed coupling. For purity validation, combine chromatographic techniques (HPLC, TLC) with spectroscopic methods (¹H/¹³C NMR, HRMS). Ensure full characterization of new compounds by reporting melting points, elemental analysis, and spectral data (e.g., δ values for nitro-group protons in NMR) .
Q. Which spectroscopic techniques are critical for structural elucidation of nitro-substituted benzo[b]oxepines?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Identify proton environments near the nitro group (e.g., deshielding effects at δ ~7.5–8.5 ppm).
- IR Spectroscopy : Confirm nitro stretching vibrations (~1520 cm⁻¹ and 1350 cm⁻¹).
- HRMS : Verify molecular ion peaks and isotopic patterns.
- X-ray crystallography (if crystalline): Resolve spatial conformation, particularly for nitro-group orientation .
Q. How should researchers design experiments to optimize reaction yields for nitro-functionalized benzo[b]oxepines?
- Methodological Answer : Systematically vary parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE). For example, in palladium-mediated reactions, test Pd(OAc)₂ vs. PdCl₂ catalysts in polar aprotic solvents (DMF, DMSO). Monitor reaction progress via LC-MS and optimize workup protocols (e.g., aqueous extraction vs. column chromatography) .
Advanced Research Questions
Q. How can computational modeling predict the isomerization behavior of this compound derivatives?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze:
- Energy barriers : Between E and Z isomers (e.g., ΔG‡ for thermal isomerization).
- HOMO-LUMO gaps : Correlate electronic properties with photostability.
- Molecular docking : Simulate interactions with biological targets (e.g., tubulin’s colchicine site) using AutoDock Vina .
Q. What strategies resolve contradictions in NMR data for nitro-substituted benzo[b]oxepines?
- Methodological Answer : Use variable-temperature NMR to distinguish dynamic effects (e.g., atropisomerism). For example, heating a DMSO solution to 150°C may coalesce split peaks into a single set if isomerization is rapid. Confirm assignments via 2D NMR (COSY, NOESY) and compare with computed chemical shifts .
Q. How do researchers address discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer :
- Validate force fields : Ensure docking software parameters (e.g., AutoDock Vina’s scoring function) align with experimental conditions.
- Include solvation effects : Use implicit solvent models (e.g., PBSA) to refine binding energy calculations.
- Cross-check with mutagenesis : If a predicted residue (e.g., Thr202 in tubulin) is critical, test binding in mutant proteins .
Q. What methodologies quantify the photoisomerization efficiency of nitro-benzo[b]oxepine hybrids?
- Methodological Answer :
- UV-Vis spectroscopy : Measure absorbance changes at λ ~525 nm during E→Z transitions.
- NMR irradiation experiments : Irradiate samples at specific wavelengths (e.g., 525 nm for 1 hour) and quantify isomer ratios via integration of distinct proton signals.
- Kinetic analysis : Fit data to first-order models to calculate rate constants (k) and half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
